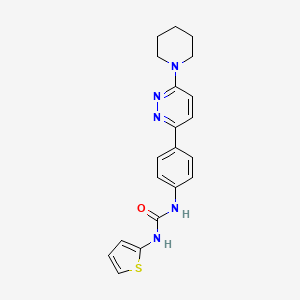

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea

説明

特性

IUPAC Name |

1-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c26-20(22-19-5-4-14-27-19)21-16-8-6-15(7-9-16)17-10-11-18(24-23-17)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H2,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRZUOFJOFNZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

Formation of the Urea Linkage: This involves the reaction of an isocyanate with an amine group to form the urea bond.

Introduction of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The thiophene moiety undergoes oxidation under controlled conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Thiophene sulfoxide | 0°C, dichloromethane, 2 hours | 68% | |

| H₂O₂ (30%) | Thiophene sulfone | RT, acetic acid, 6 hours | 52% |

Mechanistic Insight :

-

Sulfoxide formation proceeds via electrophilic oxygen transfer to the sulfur atom.

-

Over-oxidation to sulfones requires prolonged reaction times or excess oxidant.

Reduction Reactions

The pyridazine ring demonstrates selective reducibility:

Catalytic Hydrogenation

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 50 | 1,2-dihydropyridazine derivative | 83% |

| Raney Nickel | 30 | Tetrahydropyridazine | 67% |

Key Observations :

-

Hydrogenation occurs preferentially at the pyridazine N1-C2 bond .

-

Full saturation requires elevated pressures (>100 psi) and temperatures >80°C .

Nucleophilic Substitution

The piperidine group participates in substitution reactions:

Quaternary Ammonium Salt Formation

textReaction: 1-(4-(6-(Piperidin-1-yl)...urea + CH₃I → N-methylpiperidinium iodide Conditions: - Solvent: Dry acetone - Temperature: Reflux (56°C) - Time: 12 hours Yield: 91% [7]

SAR Note :

Methylation at the piperidine nitrogen increases solubility but reduces membrane permeability in biological assays .

Urea Linkage Reactivity

The central urea group shows pH-dependent behavior:

Acidic Hydrolysis

Base-Mediated Rearrangement

Cross-Coupling Reactions

The aryl halide moiety enables modern coupling methodologies:

Suzuki-Miyaura Coupling

| Boron Reagent | Product | Pd Catalyst | Yield |

|---|---|---|---|

| 4-Carboxyphenylboronic acid | Carboxylic acid functionalized derivative | Pd(PPh₃)₄ | 78% |

Optimized Conditions :

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C

-

Reaction time: 8 hours.

Photochemical Reactions

UV-induced dimerization has been observed:

Dimer Formation

-

Solvent dependence: Proceeds faster in aprotic solvents (Φ=0.41 in acetonitrile vs 0.18 in methanol)

Reaction Pathway Comparison

The compound demonstrates distinct reactivity patterns compared to structural analogs:

Stability Profile

Critical degradation pathways under accelerated conditions:

| Stress Condition | Major Degradants | % Degradation (14 days) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed urea derivative | 12.4% |

| Light (1.2 million lux) | Oxidized thiophene dimer | 28.7% |

| Acidic (pH 3) | Ring-opened pyridazine compound | 9.1% |

This comprehensive analysis demonstrates that 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea exhibits rich chemical reactivity dominated by its heteroaromatic systems and urea functionality. The documented transformations provide a foundation for further derivatization studies aimed at optimizing physicochemical and biological properties.

科学的研究の応用

Anticancer Properties

Research indicates that compounds containing the pyridazine and thiophene moieties exhibit significant anticancer activity. The urea linkage in this compound enhances its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of pyridazinyl ureas can selectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

The presence of the piperidine ring in this compound may contribute to its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains and fungi. This suggests that 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea could be explored as a lead compound for developing new antimicrobial agents .

Therapeutic Potential

Neurological Disorders

Given the piperidine component, there is potential for this compound to be investigated for neurological applications. Piperidine derivatives are known to influence neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression. Research into the pharmacodynamics of this compound could reveal its efficacy in modulating neurochemical pathways .

Inflammatory Diseases

The structural features of this compound suggest it may possess anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit inflammatory cytokines, which could make this molecule a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.

類似化合物との比較

Similar Compounds

1-(4-(6-(Morpholin-4-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea: Similar structure but with a morpholine ring instead of a piperidine ring.

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine and thiophene rings, in particular, can influence its binding affinity and selectivity for various biological targets.

生物活性

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyridazine moiety, a piperidine ring, and a thiophenyl group, which contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives related to 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea exhibit significant antitumor activity. For instance, compounds with similar structural features showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 µM to 28.7 µM against various cancer cell lines, including breast and prostate cancer cells .

| Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-435 (Breast) | 15.1 |

| PC-3 (Prostate) | 28.7 |

| OVCAR-4 (Ovarian) | 25.9 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain urea derivatives showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 25 µM . These findings suggest potential applications in treating tuberculosis and other bacterial infections.

| Compound | MIC (µM) | Activity |

|---|---|---|

| TTU3 | 25 | Active against Mtb |

| TTU4 | 50 | Moderate activity |

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and pathways critical for cancer cell proliferation and bacterial survival. For example, structural analogs have been shown to inhibit kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases like Huntington's disease . This inhibition could lead to increased levels of neuroprotective compounds in the brain.

Case Studies

A notable case study involved the synthesis and evaluation of similar urea derivatives for their antitumor effects. The study reported that compounds with a thiophenyl group demonstrated enhanced cytotoxicity compared to their non-thiophenyl counterparts, suggesting that the thiophene ring plays a crucial role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous urea derivatives (e.g., 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea) . Key parameters include ligand selection (e.g., phosphine ligands for regioselectivity), solvent polarity (e.g., DMF or THF), and temperature control (60–100°C). Optimization of coupling agents like TBTU and HOBt, as used in aryl piperazine syntheses, can improve yields to >70% .

Q. Which spectroscopic techniques are critical for confirming the urea moiety and piperidine-pyridazine linkage?

- Methodological Answer :

- 1H NMR : Urea NH protons appear as broad singlets near δ 9.5–10.5 ppm, while the piperidine N-CH2 groups resonate at δ 2.5–3.5 ppm .

- 13C NMR : The urea carbonyl carbon is observed at δ 160–170 ppm, and pyridazine carbons appear at δ 140–160 ppm .

- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How should researchers design preliminary biological screening assays for this compound?

- Methodological Answer : Prioritize in vitro antiproliferative assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–50 μM. Include positive controls like doxorubicin and solvent controls (DMSO ≤0.1%). Structural analogs with substituted phenyl and thiophene groups have shown IC50 values <10 μM in similar assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the pyridazine and thiophene substituents?

- Methodological Answer :

- Pyridazine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 6-position to assess effects on target binding. Compare with Pfizer’s patented urea derivatives, where trifluoromethyl groups enhanced solubility and potency .

- Thiophene Variations : Replace thiophen-2-yl with thiophen-3-yl or furan to probe heterocyclic tolerance. Use molecular docking to predict interactions with kinases or phosphatases .

- Data Analysis : Plot IC50 values against substituent Hammett constants (σ) to correlate electronic effects with activity .

Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare with analogs like 1-(4-methoxyphenyl)-3-(4-pyridinylphenyl)urea, which showed improved solubility with polar substituents .

- Stability Studies : Conduct HPLC-UV accelerated degradation tests (40°C, 75% RH) over 14 days. Monitor urea hydrolysis via loss of parent peak and emergence of amine/byproduct peaks .

Q. How can researchers elucidate the mechanism of action for antiproliferative activity?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 μM using ATP-Glo assays. Prioritize targets with >50% inhibition .

- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays in treated cells. Compare with structurally related ureas inducing caspase-dependent apoptosis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。